molecular formula C4H5NO2 B096844 3-Cyanopropanoic acid CAS No. 16051-87-9

3-Cyanopropanoic acid

Cat. No.: B096844
CAS No.: 16051-87-9
M. Wt: 99.09 g/mol
InChI Key: BXYQHDXDCJQOFD-UHFFFAOYSA-N
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Description

3-Cyanopropanoic acid, also known as β-cyanopropionic acid, is an organic compound with the molecular formula C4H5NO2. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is characterized by the presence of both a carboxylic acid group and a nitrile group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanopropanoic acid can be synthesized through several methods. One common route involves the reaction of acrylonitrile with carbon dioxide in the presence of a base such as sodium hydroxide. This reaction proceeds via the formation of an intermediate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of acrylonitrile in the presence of a metal catalyst and ammonia solution. This method is advantageous due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Esters.

Scientific Research Applications

3-Cyanopropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-cyanopropanoic acid exerts its effects involves its ability to form complexes with metal ions, such as palladium. This interaction facilitates various catalytic processes, including hydrogenation and carbon-carbon bond formation. The nitrile group in this compound can also undergo hydrolysis to form carboxylic acids, which participate in biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-cyanopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYQHDXDCJQOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294608
Record name 3-Cyanopropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16051-87-9
Record name 16051-87-9
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Record name 3-Cyanopropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyanopropanoic acid
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Synthesis routes and methods

Procedure details

Preferably, the hydrogenation reaction is carried out in liquid phase with water being the liquid medium. The mol ratio of water to succinic reactant preferably is between 1:1 and 400:1, more preferably between 2:1 and 50:1 in the hydrogenation step reaction zone. Similar to the situation with ammonia, water may be added separately to the reaction zone if desired and also the amount of water in the reaction zone will be increased by the conversion of the succinic reactant to 2-pyrrolidone. In the case of conversion of succinic acid to 2-pyrrolidone, 3 mols of water are generated, and in the conversion of beta-cyanopropionic acid to 2-pyrrolidone, 1 mol of water will be formed, while in the conversion of beta-cyanopropionamide to 2-pyrrolidone, one mol of ammonia will be formed, but no water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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